1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids These compounds are characterized by a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1h-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A closely related compound with similar chemical properties.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct substitution patterns.
3-Phenyl-1H-pyrazole-4-carboxylic acid: A compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
1-Cyclohexyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be suitable.
Properties
CAS No. |
946488-47-7 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-cyclohexyl-3,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
WPBODDJXYWBGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCCCC2)C)C(=O)O |
Origin of Product |
United States |
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